3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine
Description
Historical Development of Oxazolopyridine Chemistry
The exploration of oxazolopyridines originates from early 20th-century investigations into heterocyclic systems. Oxazole, first characterized in 1909 through the Robinson–Gabriel synthesis, laid the foundation for fused heterocycles. This method, involving dehydration of 2-acylaminoketones, enabled access to 2,5-disubstituted oxazoles but faced yield limitations until mid-century refinements using polyphosphoric acid. Parallel developments in pyridine chemistry facilitated the conceptual fusion of oxazole with pyridine, yielding the oxazolopyridine core.
The specific oxazolo[4,3-b]pyridine scaffold emerged from efforts to optimize electronic delocalization and steric profiles in drug design. Early derivatives prioritized simple alkyl substituents, but the integration of aryl and fluorinated groups, as seen in 3-(4-methoxyphenyl)-6-(trifluoromethyl) analogues, reflects 21st-century advancements in regioselective functionalization.
Significance of Trifluoromethyl-Substituted Heterocycles in Medicinal Chemistry
Trifluoromethyl (CF₃) groups confer unique advantages in medicinal chemistry, including enhanced metabolic stability, lipophilicity, and target affinity. In oxazolopyridines, CF₃ substitution at position 6 disrupts π-stacking interactions while modulating electron density across the fused ring system. This perturbation proves critical in optimizing protein-ligand interactions, as demonstrated by nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitors like HUP-55, where CF₃ enhances blood-brain barrier permeability and α-synuclein modulation.
The 4-methoxyphenyl group at position 3 further fine-tunes solubility and steric bulk, balancing hydrophobic interactions with desolvation penalties. Such strategic substitutions align with broader trends in fluorinated heterocycle design, where ~30% of FDA-approved small-molecule drugs incorporate fluorine or CF₃ groups.
Research Context and Fundamental Scientific Questions
Key unresolved challenges persist in oxazolopyridine synthesis and application:
- Regioselective Functionalization : Achieving precise substitution patterns on the oxazolopyridine core remains nontrivial. For instance, introducing CF₃ at position 6 without affecting position 5 requires carefully controlled conditions, as evidenced by the use of trifluoroacetic anhydride (TFAA) in HUP-55 synthesis.
- Stability Optimization : Electron-withdrawing groups like CF₃ can destabilize the oxazole ring under acidic or basic conditions. Stability studies on HUP-55 revealed that a 2-cyano-pyrrolidine substituent mitigates hydrolysis, underscoring the need for synergistic substituent effects.
- Structure-Activity Relationship (SAR) Complexity : Decoupling the contributions of individual substituents to biological activity demands systematic analogue synthesis. For example, replacing the 4-methoxyphenyl group with thienyl or indolyl moieties alters PREP inhibition potency by >100-fold.
Academic Relevance in Contemporary Heterocyclic Chemistry
Oxazolopyridines epitomize the convergence of synthetic methodology and therapeutic innovation. Recent academic advances include:
- Green Synthesis : Continuous flow systems enable safer handling of hazardous reagents like Deoxo-Fluor, achieving >99% conversion in oxazoline intermediates.
- Photoredox Catalysis : Visible-light-mediated amination of 2-mercaptobenoxazole derivatives offers atom-economical routes to functionalized oxazolopyridines.
- Computational Modeling : Density functional theory (DFT) studies predict frontier molecular orbital distributions, guiding the design of oxazolopyridines with tailored redox potentials for neurodegenerative disease applications.
Table 1: Comparative Analysis of Oxazolopyridine Synthetic Methods
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-20-10-4-2-8(3-5-10)13-12-11(19-21-13)6-9(7-18-12)14(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODSVAODNWUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile imines with suitable dipolarophiles, followed by functional group transformations to introduce the trifluoromethyl group . The reaction conditions often involve the use of base-promoted cycloaddition pathways, which are efficient and provide good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the isoxazole and pyridine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine exhibit potential as inhibitors of various enzymes and receptors. Notably:
- Inhibition of Acetylcholinesterase : Studies have modeled the inhibition mechanisms of acetylcholinesterase by analogues of this compound, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's disease .
- Targeting G Protein-Coupled Receptors (GPCRs) : The compound's structure may allow it to interact with GPCRs, which are critical in signal transduction pathways and represent a major class of drug targets .
Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies that enhance yield and purity. Notable synthetic routes include:
- Ritter-type Reactions : These reactions have been employed to create complex heterocycles efficiently, which can be further modified to yield derivatives with enhanced biological activity .
Case Studies
Several studies have documented the application of this compound in diverse therapeutic areas:
- Anti-inflammatory Agents : Analogues have shown promise in reducing inflammation through modulation of specific pathways linked to cytokine production.
- Anticancer Activity : Preliminary data suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The isoxazole and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3,4-a]pyrrolizine: Another heterocyclic compound with similar structural features.
Isoxazolo[4,3-c]pyridine: A closely related compound with different substitution patterns.
Trifluoromethyl-substituted isoxazoles: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is unique due to the specific combination of its functional groups and ring systems. The presence of both a methoxyphenyl group and a trifluoromethyl group enhances its biological activity and chemical versatility, making it a valuable compound in various fields of research and industry .
Biological Activity
3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is with a molar mass of 264.2 g/mol. Its predicted properties include a density of 1.379 g/cm³ and a boiling point of approximately 373.1 °C .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Compounds with oxazole scaffolds have shown promising anticancer properties by targeting various enzymes and cellular pathways involved in tumor growth. The mechanism often involves inhibition of key proteins such as telomerase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation .
- Antimicrobial Properties : Similar derivatives have demonstrated significant antibacterial and antifungal activities, making them potential candidates for treating infections .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, indicating its potential utility in treating neurodegenerative diseases and other conditions where enzyme regulation is critical .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Growth Factors : By blocking the activity of specific growth factors and kinases, the compound can hinder cancer cell growth and survival.
- Interaction with Nucleic Acids : The oxazole moiety allows for interactions with DNA and RNA, potentially disrupting replication processes in rapidly dividing cells .
Structure-Activity Relationship (SAR)
The structural modifications on the oxazole ring significantly influence the biological activity of the compound. For instance:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Substituent : The methoxy group at the para position on the phenyl ring contributes to the overall electron density and may enhance interactions with biological targets .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Anticancer Studies :
- Antimicrobial Evaluations :
- Enzyme Inhibition Tests :
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Parameter | Optimal Range | Reference |
|---|---|---|---|
| Cyclization | Temperature | 80–100°C | |
| Solvent | Polarity | High (DMF) | |
| Purification | Method | Column Chromatography |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean σ(C–C) = 0.003 Å) and confirms the fused oxazole-pyridine system .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy and trifluoromethyl groups) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (±1 ppm error) .
Basic: How can researchers assess the compound's stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 2–10) at 40–60°C for 72 hours. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 200°C for related triazolopyridines) .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing MIC values to reference drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives?
Answer:
- Systematic substituent variation : Modify the methoxyphenyl or trifluoromethyl groups and compare bioactivity. For example:
- Replace 4-methoxyphenyl with 3,4-dimethoxyphenyl to assess electron-donating effects .
- Substitute trifluoromethyl with methylsulfanyl to evaluate lipophilicity impacts .
- Data correlation : Use QSAR models linking logP, polar surface area, and IC values .
Q. Table 2: SAR Trends in Analogous Compounds
| Derivative | Substituent Modification | Biological Impact | Reference |
|---|---|---|---|
| Compound A | 3,4-Dimethoxyphenyl | Enhanced antifungal activity | |
| Compound B | Methylsulfanyl group | Increased cytotoxicity |
Advanced: What computational methods are effective for predicting binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., GAK kinase) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and structural analogs?
Answer:
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, identical assay conditions) .
- Structural benchmarking : Highlight differences in functional groups (e.g., sulfanyl vs. sulfonyl linkages) that alter target affinity .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
Advanced: How can isotopic labeling (e.g., 19^{19}19F NMR) aid in metabolic pathway tracing?
Answer:
- F NMR : Track trifluoromethyl group metabolism in hepatocyte incubations, identifying stable vs. cleaved metabolites .
- Radiolabeling : Incorporate C at the methoxyphenyl ring to quantify tissue distribution in rodent models .
Advanced: What analytical techniques validate the compound's purity in complex biological matrices?
Answer:
- LC-MS/MS : Quantify nanomolar concentrations in plasma with a LOQ (limit of quantification) of 1 ng/mL .
- DSC (Differential Scanning Calorimetry) : Detect polymorphic impurities (>98% purity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
